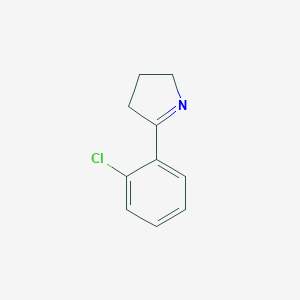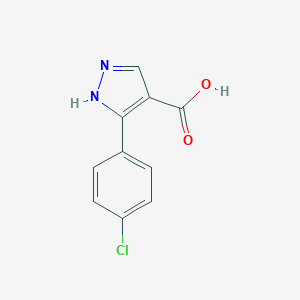
4-氯吡啶盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloropyridine hydrochloride is a chemical compound with the molecular formula C5H4ClN·HCl. It is a derivative of pyridine, where a chlorine atom is substituted at the fourth position of the pyridine ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
科学研究应用
4-Chloropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, including antihistamines and antiarrhythmics.
Industry: It is used in the production of agrochemicals and metal complexes
作用机制
Target of Action
4-Chloropyridine hydrochloride is a chlorine derivative of pyridine . It is primarily used as an intermediate in various chemical reactions
Mode of Action
It’s known that chloropyridines can be used to selectively halogenate the c–h precursors of pyridine c–h ligands . This process, known as “phosphonium salt installation,” is effective for the late-stage halogenation of complex pharmaceuticals .
Biochemical Pathways
For example, carbonyl compounds with two enolizable carbons next to the carbonyl have been used to synthesize 4-chloropyridines .
Result of Action
It’s known that it can be used as a biochemical reagent in life science research . It’s also used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions: 4-Chloropyridine hydrochloride can be synthesized through several methods. One common method involves the chlorination of pyridine using sulfur oxychloride in the presence of a catalyst. The reaction typically occurs at elevated temperatures and requires careful control of reaction conditions to achieve high yields .
Industrial Production Methods: In industrial settings, 4-Chloropyridine hydrochloride is often produced by reacting 4-chloropyridine with hydrochloric acid. This method is efficient and scalable, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 4-Chloropyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Reduction Products: Reduction typically yields 4-chloropyridine derivatives.
相似化合物的比较
2-Chloropyridine: Similar in structure but with the chlorine atom at the second position.
3-Chloropyridine: Chlorine atom at the third position, used in the production of pharmaceuticals and agrochemicals.
Uniqueness: 4-Chloropyridine hydrochloride is unique due to its specific reactivity and position of the chlorine atom, which influences its chemical behavior and applications. Its ability to form stable hydrochloride salts makes it particularly useful in various industrial and research applications .
属性
CAS 编号 |
7379-35-3 |
|---|---|
分子式 |
C5H5Cl2N |
分子量 |
150.00 g/mol |
IUPAC 名称 |
4-chloropyridine;hydron;chloride |
InChI |
InChI=1S/C5H4ClN.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H |
InChI 键 |
XGAFCCUNHIMIRV-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1Cl.Cl |
规范 SMILES |
[H+].C1=CN=CC=C1Cl.[Cl-] |
Key on ui other cas no. |
7379-35-3 |
Pictograms |
Irritant |
同义词 |
4-Chloropyridine-HCl; 4-Chloropyridinium Chloride; 4-Chloropyridinium Hydrochloride; 4-Chloropyridinium Monohydrochloride; TH 336; TH 336N |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)







